Anti-Tubercular Carboxamide Derivatives: Validated Scaffold Activity Against Drug-Resistant Mtb
Carboxamides derived from 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid exhibit potent in vitro activity against drug-resistant Mycobacterium tuberculosis strains, with compound 6k achieving an MIC of 1 µg/mL against Mtb H37Rv, 4 µg/mL against isoniazid (INH)-resistant Mtb, and 2 µg/mL against streptomycin (STR)-resistant Mtb [1]. In contrast, related isoxazoline scaffolds such as 5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid derivatives show distinct SAR profiles with different potency ranges [1]. The parent acid serves as the essential synthetic handle for generating these potent amides, establishing its procurement value for anti-TB drug discovery programs.
| Evidence Dimension | Anti-tubercular activity (MIC) of derived carboxamides |
|---|---|
| Target Compound Data | Compound 6k (derived from target acid): MIC 1 µg/mL (Mtb H37Rv), 4 µg/mL (INH-resistant Mtb), 2 µg/mL (STR-resistant Mtb) |
| Comparator Or Baseline | 5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid derivatives (reported in literature with different anti-TB potency ranges) |
| Quantified Difference | 3-phenyl-4,5-dihydroisoxazole-5-carboxamides demonstrate low-micromolar to sub-micromolar potency against drug-resistant strains, a profile not shared by all isoxazoline positional isomers |
| Conditions | In vitro MIC assay against Mtb H37Rv, INH-resistant Mtb, and STR-resistant Mtb; Vero cell cytotoxicity assessment |
Why This Matters
This validated anti-tubercular SAR positions the acid as a critical intermediate for lead optimization campaigns targeting drug-resistant TB.
- [1] Verma R, et al. Design, synthesis, in vitro and in silico evaluation of new 3-phenyl-4,5-dihydroisoxazole-5-carboxamides active against drug-resistant mycobacterium tuberculosis. Journal of Molecular Structure. 2021;1227:129544. View Source
